molecular formula C27H19N3O3S B3881262 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol

4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol

Cat. No. B3881262
M. Wt: 465.5 g/mol
InChI Key: PMSVQFOHRJWQFE-UHFFFAOYSA-N
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Description

4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol, also known as NITPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the imidazole family and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is not fully understood. However, it is believed that 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol exerts its effects by modulating the redox status of cells. 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has been shown to scavenge reactive oxygen species (ROS) and to inhibit the production of pro-inflammatory cytokines. 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various disease models. 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has also been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. In addition, 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has been shown to protect against ischemia-reperfusion injury in various organs.

Advantages and Limitations for Lab Experiments

4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has several advantages as a tool for scientific research. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability. 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is also highly soluble in aqueous solutions, which makes it easy to work with in laboratory experiments. However, one limitation of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is that it is not very selective for specific ROS species. In addition, 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol can exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for research on 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol. One area of interest is the development of more selective 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol analogs that can target specific ROS species. Another area of interest is the development of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol-based fluorescent probes for the detection of metal ions. In addition, there is a need for further research on the potential use of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol as a therapeutic agent for various diseases. Finally, there is a need for further research on the safety and toxicity of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol in vivo.
Conclusion:
In conclusion, 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biochemical and physiological effects and has been shown to have potential therapeutic applications. However, further research is needed to fully understand the mechanism of action of 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol and to develop more selective analogs.

Scientific Research Applications

4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-tumor properties. 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, 4-nitro-2-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol has been used as a tool for studying the role of oxidative stress in various diseases.

properties

IUPAC Name

4-nitro-2-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19N3O3S/c31-24-16-13-20(30(32)33)17-23(24)27-28-25(18-7-3-1-4-8-18)26(29-27)19-11-14-22(15-12-19)34-21-9-5-2-6-10-21/h1-17,31H,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSVQFOHRJWQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)SC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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